
4-Methyloctahydro-1H-4,7-epoxyisoindole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyloctahydro-1H-4,7-epoxyisoindole hydrochloride is a chemical compound with the molecular formula C9H16ClNO and a molecular weight of 189.6824 . This compound is part of the isoindole family, which is known for its diverse biological and chemical properties.
Preparation Methods
The synthesis of 4-Methyloctahydro-1H-4,7-epoxyisoindole hydrochloride involves several steps. One common method includes the reaction of appropriate precursors under specific conditions to form the desired product. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-Methyloctahydro-1H-4,7-epoxyisoindole hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it may be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of 4-Methyloctahydro-1H-4,7-epoxyisoindole hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events .
Comparison with Similar Compounds
4-Methyloctahydro-1H-4,7-epoxyisoindole hydrochloride can be compared with other similar compounds such as 4,7-epoxy-2-methyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole and 1,2-epoxy-octahydro-4,7-methano-1H-inden-5-yl N-(4-chlorophenyl)carbamate . These compounds share structural similarities but may differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
93114-03-5 |
|---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
7-methyl-1,2,3,3a,4,5,6,7a-octahydro-4,7-epoxyisoindole;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-9-3-2-8(11-9)6-4-10-5-7(6)9;/h6-8,10H,2-5H2,1H3;1H |
InChI Key |
NBTTXNPHDBQSBM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(O1)C3C2CNC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


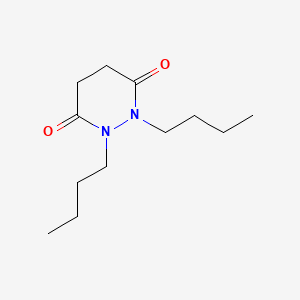
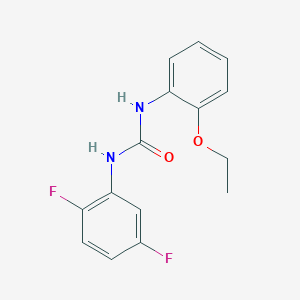


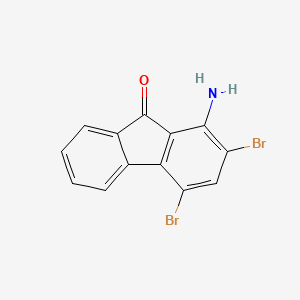


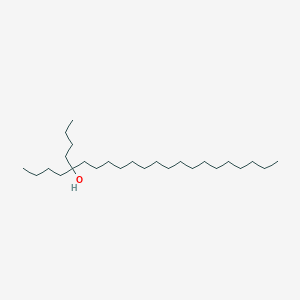
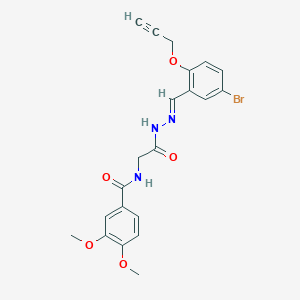

![1-{[4-(Dimethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11955541.png)



